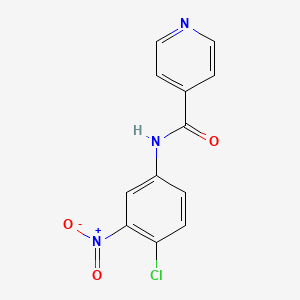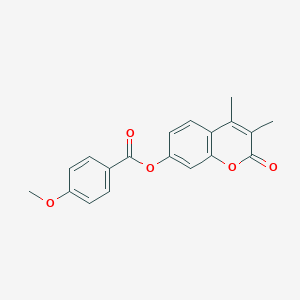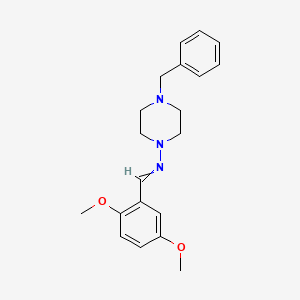
N-(4-chloro-3-nitrophenyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-3-nitrophenyl)isonicotinamide, commonly known as CNP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CNP is a nitroaromatic compound that belongs to the family of isonicotinamides and has been found to exhibit promising antimicrobial, antitumor, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of CNP is not fully understood, but it is believed to involve the inhibition of bacterial and fungal cell wall synthesis. CNP has been shown to bind to the enzyme UDP-N-acetylglucosamine 1-carboxyvinyltransferase (MurA), which is involved in the biosynthesis of peptidoglycan. By inhibiting MurA, CNP prevents the formation of the bacterial cell wall, leading to cell death.
Biochemical and Physiological Effects
CNP has been found to exhibit low toxicity and high selectivity towards bacterial and fungal cells. It has been shown to have minimal cytotoxic effects on mammalian cells, making it a potentially safe and effective antimicrobial agent. Additionally, CNP has been found to possess anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CNP is its broad-spectrum antimicrobial activity, which makes it a potentially useful agent for the treatment of various bacterial and fungal infections. Additionally, CNP has been found to exhibit low toxicity and high selectivity towards microbial cells, making it a potentially safe and effective therapeutic agent. However, one of the limitations of CNP is its relatively low solubility in aqueous solutions, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for the research and development of CNP. One area of interest is the development of novel CNP derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of CNP and its potential applications in the treatment of inflammatory diseases. Furthermore, the potential use of CNP in combination with other antimicrobial agents for the treatment of multi-drug resistant infections warrants further investigation.
Métodos De Síntesis
The synthesis of CNP involves the reaction of 4-chloro-3-nitroaniline with isonicotinic acid in the presence of a catalyst. The resulting product is a yellow crystalline solid, which is further purified through recrystallization.
Aplicaciones Científicas De Investigación
CNP has been extensively studied for its potential therapeutic applications, particularly in the treatment of bacterial and fungal infections. It has been found to exhibit potent antimicrobial activity against a wide range of gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). Additionally, CNP has been shown to possess antifungal activity against Candida albicans and Aspergillus fumigatus.
Propiedades
IUPAC Name |
N-(4-chloro-3-nitrophenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O3/c13-10-2-1-9(7-11(10)16(18)19)15-12(17)8-3-5-14-6-4-8/h1-7H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVZDBRNOJDGQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CC=NC=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(5-methyl-2-furyl)methylene]-2-[4-(methylthio)phenyl]-1,3-dioxane-4,6-dione](/img/structure/B5696338.png)
![4-{N-[4-(4-chlorophenyl)-1-piperazinyl]propanimidoyl}phenol](/img/structure/B5696346.png)


![1-{4-[(4-bromophenoxy)methyl]phenyl}ethanone](/img/structure/B5696364.png)




![6-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B5696402.png)



